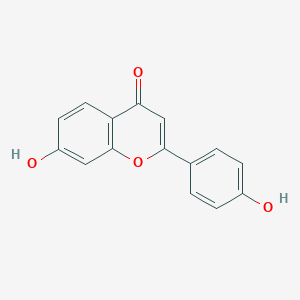

7,4'-Dihydroxyflavon

Übersicht

Beschreibung

7,4’-Dihydroxyflavone is a flavonoid compound with the molecular formula C15H10O4. It is naturally found in various plants, particularly in the roots and seeds. This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties .

Wissenschaftliche Forschungsanwendungen

7,4’-Dihydroxyflavon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese anderer Flavonoidverbindungen verwendet.

Biologie: Es wurde auf seine Rolle bei der Modulation biologischer Pfade und zellulärer Prozesse untersucht.

Medizin: Diese Verbindung hat aufgrund ihrer neuroprotektiven Wirkungen ein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson gezeigt

5. Wirkmechanismus

7,4’-Dihydroxyflavon übt seine Wirkungen über verschiedene Mechanismen aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Wirkungen: Es hemmt die Produktion von proinflammatorischen Zytokinen.

Neuroprotektion: Es aktiviert den Tropomyosin-Rezeptor-Kinase-B (TrkB)-Signalweg und fördert das Überleben und Wachstum von Neuronen

Ähnliche Verbindungen:

7,8-Dihydroxyflavon: Ein weiteres Flavonoid mit ähnlichen neuroprotektiven Eigenschaften.

4’,7-Dihydroxyflavon: Eine Verbindung mit strukturellen Ähnlichkeiten, aber unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit: 7,4’-Dihydroxyflavon ist einzigartig aufgrund seines spezifischen Hydroxylierungsmusters, das zu seinen unterschiedlichen biologischen Aktivitäten und seinem therapeutischen Potenzial beiträgt .

Wirkmechanismus

Target of Action

7,4’-Dihydroxyflavone is a flavonoid compound that has been found to interact with several targets. It acts as an antagonist of the μ-opioid receptor and, with lower affinity, of the κ- and δ-opioid receptors . It also inhibits eotaxin/CCL11 and CBR1 .

Mode of Action

7,4’-Dihydroxyflavone interacts with its targets in a specific manner. As an antagonist of the μ-opioid receptor, it prevents the activation of this receptor, thereby modulating the effects of opioids . As an inhibitor of eotaxin/CCL11 and CBR1, it suppresses the production of eosinophil chemotactic factors .

Biochemical Pathways

It has been suggested that it may regulate nf-κb, stat6, and hdac2, thereby inhibiting muc5a gene expression and mucus production

Pharmacokinetics

It is known that flavonoids, in general, have complex pharmacokinetic profiles, with factors such as absorption, distribution, metabolism, and excretion (adme) playing crucial roles . The bioavailability of flavonoids can be influenced by factors such as the chemical structure of the flavonoid, the presence of glycosides, and the individual’s gut microbiota .

Result of Action

The molecular and cellular effects of 7,4’-Dihydroxyflavone’s action are diverse due to its interaction with multiple targets. As an antagonist of opioid receptors, it can modulate the effects of opioids . Its inhibition of eotaxin/CCL11 and CBR1 can suppress the production of eosinophil chemotactic factors, potentially impacting inflammatory responses .

Action Environment

The action, efficacy, and stability of 7,4’-Dihydroxyflavone can be influenced by various environmental factors. For instance, the presence of other compounds can impact its absorption and metabolism, thereby affecting its bioavailability and efficacy . Additionally, factors such as pH and temperature can influence its stability .

Biochemische Analyse

Biochemical Properties

7,4’-Dihydroxyflavone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit eotaxin/CCL11 and carbonyl reductase 1 (CBR1) with an IC50 value of 0.28 μM . Additionally, 7,4’-Dihydroxyflavone regulates the expression of MUC5AC gene and mucus production through the modulation of NF-κB, STAT6, and HDAC2 pathways . These interactions highlight its potential in modulating inflammatory responses and mucus production.

Cellular Effects

7,4’-Dihydroxyflavone exerts significant effects on various cell types and cellular processes. It has been shown to decrease phorbol 12-myristate 13-acetate (PMA)-stimulated MUC5AC gene expression and mucus production in NCI-H292 human airway epithelial cells with an IC50 value of 1.4 μM . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and neuroprotective effects.

Molecular Mechanism

The molecular mechanism of 7,4’-Dihydroxyflavone involves its binding interactions with biomolecules and enzyme inhibition. It inhibits eotaxin/CCL11 and CBR1, thereby suppressing eotaxin production and preventing adverse effects on eotaxin production induced by dexamethasone . Additionally, 7,4’-Dihydroxyflavone modulates the NF-κB, STAT6, and HDAC2 pathways, leading to the inhibition of MUC5AC gene expression and mucus production . These molecular interactions underline its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,4’-Dihydroxyflavone have been observed to change over time. Studies have shown that this compound can effectively inhibit MUC5AC gene expression and mucus production in a time-dependent manner . The stability and degradation of 7,4’-Dihydroxyflavone in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 7,4’-Dihydroxyflavone vary with different dosages in animal models. Preclinical studies have demonstrated its neuroprotective effects in rodent models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . High doses of 7,4’-Dihydroxyflavone may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

7,4’-Dihydroxyflavone is involved in various metabolic pathways, including flavone and flavonol biosynthesis and flavonoid biosynthesis . It interacts with enzymes such as flavonoid hydroxylases, which catalyze the hydroxylation of flavonoids, leading to the formation of 7,4’-Dihydroxyflavone . These metabolic pathways are essential for understanding its biosynthesis and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 7,4’-Dihydroxyflavone within cells and tissues involve interactions with transporters and binding proteins. This compound is known to be transported across cell membranes and distributed within various tissues, including the brain . Understanding its transport mechanisms is crucial for optimizing its therapeutic efficacy and bioavailability.

Subcellular Localization

7,4’-Dihydroxyflavone exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the nucleus and vacuoles, suggesting potential signaling functions . The subcellular localization of 7,4’-Dihydroxyflavone is directed by targeting signals and post-translational modifications, which play a crucial role in its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7,4’-Dihydroxyflavone can be synthesized through several methods. One common approach involves the use of pyrogallol as a starting material. . The final product is obtained through hydrolysis.

Industrial Production Methods: Industrial production of 7,4’-Dihydroxyflavone often involves extraction from plants such as Glycyrrhiza uralensis. The extraction process includes solvent extraction, purification, and crystallization to achieve high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7,4’-Dihydroxyflavon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen führen.

Reduktion: Reduktionsreaktionen können die Flavonoidstruktur verändern.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid können für Acetylierungsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von 7,4’-Dihydroxyflavon mit modifizierten funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

7,8-Dihydroxyflavone: Another flavonoid with similar neuroprotective properties.

4’,7-Dihydroxyflavone: A compound with structural similarities but different biological activities.

Uniqueness: 7,4’-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and therapeutic potential .

Eigenschaften

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAWNFIFMLXZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176365 | |

| Record name | 4',7-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-14-7 | |

| Record name | 7,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',7-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',7-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,4'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',7-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53ZZF57X0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 7,4'-dihydroxyflavone exhibits its biological activity through various mechanisms. In the context of allergic asthma, it effectively inhibits the secretion of eotaxin-1 (CCL11) by human lung fibroblasts []. This inhibition occurs at the transcriptional level, reducing the expression of eotaxin-1 mRNA. The compound also demonstrates the ability to prevent the paradoxical adverse effect of long-term dexamethasone exposure, which typically increases eotaxin production. This protective effect is linked to 7,4'-dihydroxyflavone's ability to inhibit the dexamethasone-induced augmentation of phosphorylated STAT6 (p-STAT6) and impair the expression of histone deacetylase 2 (HDAC2) [].

A:

- Spectroscopic Data: Characterized using various techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) [, , , , ]. Specific spectral data can be found in the respective publications.

A: While specific data on material compatibility and stability under various conditions is limited within the provided research, 7,4'-dihydroxyflavone's presence in various plant resins suggests a degree of natural stability [, , , ]. Further research focusing on its stability in different solvents, temperatures, and pH ranges would be beneficial to understand its full application potential.

ANone: The provided research primarily focuses on 7,4'-dihydroxyflavone's biological activity rather than catalytic properties. Therefore, further investigation is needed to explore its potential in catalytic applications.

A: Yes, computational chemistry, particularly molecular docking studies, have been employed to investigate the interactions of 7,4'-dihydroxyflavone with potential drug targets. In one study, it was docked against key proteins involved in diabetes mellitus, revealing favorable binding affinities with some targets []. This approach provides valuable insights into the potential mechanisms of action and paves the way for further drug development endeavors.

ANone: Several studies provide insights into the SAR of 7,4'-dihydroxyflavone and related flavonoids:

- Importance of 7-hydroxy group: The presence of a 7-hydroxy group appears crucial for both stimulatory and inhibitory effects on Rhizobium nod gene expression [].

- Flavone structure: Flavones, including 7,4'-dihydroxyflavone, demonstrate higher activity in inducing nod gene expression in Rhizobium compared to isoflavones [].

- Hydroxylation pattern: The specific hydroxylation pattern of 7,4'-dihydroxyflavone influences its estrogenic activity. It exhibits higher selectivity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) [].

- Prenylation: Studies on prenyltransferase SrCloQ revealed that 7,4'-dihydroxyflavone can be prenylated, with a preference for prenylation on the B-ring []. This modification can potentially alter its biological activity and requires further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.